molecular formula C19H18N4O3S B2617967 1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide CAS No. 1105227-04-0

1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2617967
CAS No.: 1105227-04-0
M. Wt: 382.44
InChI Key: BIJJVUQVMSACQG-UHFFFAOYSA-N
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Description

1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a thiophene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the introduction of the thiophene moiety and the carboxamide group. Common reagents used in these reactions include organometallic compounds, such as Grignard reagents, and various catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in treating various conditions.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methylphenyl)methyl]-6-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide
  • 1-[(4-methylphenyl)methyl]-6-oxo-N-{[(furan-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide
  • 1-[(4-methylphenyl)methyl]-6-oxo-N-{[(pyridin-2-yl)carbamoyl]amino}-1,6-dihydropyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

1-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-4-6-14(7-5-13)11-23-12-15(8-9-17(23)24)18(25)21-22-19(26)20-16-3-2-10-27-16/h2-10,12H,11H2,1H3,(H,21,25)(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJJVUQVMSACQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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